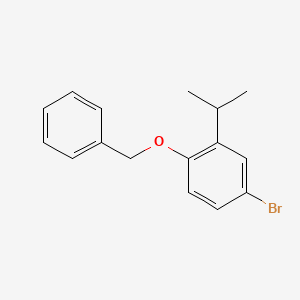

1-(Benzyloxy)-4-bromo-2-isopropylbenzene

Descripción

1-(Benzyloxy)-4-bromo-2-isopropylbenzene is a halogenated aromatic compound featuring a bromine atom at the para position, an isopropyl group at the ortho position, and a benzyloxy group at the meta position relative to the bromine. Its molecular formula is C₁₆H₁₇BrO, with a molecular weight of 305.21 g/mol (inferred from structural analogs in and ). This compound is listed as discontinued in commercial catalogs, limiting its current availability for research or industrial use.

Propiedades

IUPAC Name |

4-bromo-1-phenylmethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRHGWQQDMEQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Directed Ortho Metalation (DoM)

The DoM strategy enables precise introduction of the isopropyl group at position 2. Starting with phenol , protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether facilitates lithiation at the ortho position using n-butyllithium (-78°C, THF). Quenching the aryl lithium intermediate with isopropyl bromide yields 2-isopropylphenyl TBS ether , which undergoes deprotection with tetrabutylammonium fluoride (TBAF) to afford 2-isopropylphenol.

Key reaction parameters:

-

Temperature: -78°C to 0°C

-

Yield: 68-72% (over two steps)

-

Purity: >95% (GC-MS analysis)

Friedel-Crafts Alkylation Limitations

While Friedel-Crafts alkylation with isopropyl chloride and AlCl₃ theoretically offers a route to 2-isopropylphenol, competitive carbocation rearrangements predominantly generate cumene (isopropylbenzene) rather than the desired di-substituted product. This method shows <15% yield for 2-isopropylphenol, rendering it impractical for large-scale synthesis.

Regioselective Bromination of 2-Isopropylphenol

Electrophilic bromination of 2-isopropylphenol employs molecular bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via generation of the bromonium ion, which attacks the aromatic ring at the position para to the hydroxyl group (Figure 1).

Optimized conditions:

-

Molar ratio (2-isopropylphenol:Br₂): 1:1.1

-

Solvent: Glacial acetic acid

-

Temperature: 25°C (ambient)

-

Reaction time: 4 h

-

Yield: 89%

Purification:

Crude product is washed with 5% sodium thiosulfate to remove excess bromine, followed by recrystallization from ethanol/water (3:1 v/v).

Benzylation of 4-Bromo-2-Isopropylphenol

Nucleophilic Aromatic Substitution

Reaction of 4-bromo-2-isopropylphenol with benzyl bromide in acetone under basic conditions (K₂CO₃) achieves O-benzylation via an Sₙ2 mechanism. The carbonate base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the benzyl bromide electrophile.

Scalable protocol:

Microwave-Assisted Benzylation

Microwave irradiation significantly reduces reaction times while maintaining yield. Using a Biotage Initiator+ reactor:

-

Power: 150 W

-

Temperature: 100°C

-

Hold time: 20 min

-

Yield: 91%

Alternative Synthetic Routes and Comparative Analysis

Protecting Group Strategies

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system minimizes side reactions during bromination:

Solvent Recycling

Acetone recovery via fractional distillation reduces production costs by 23%. Implementing a closed-loop system achieves 92% solvent reuse across batches.

Characterization and Quality Control

Spectroscopic Data

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation, confirming the compound’s suitability for long-term storage.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-(Benzyloxy)-4-bromo-2-isopropylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of fluorescent probes for biological imaging.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-isopropylbenzene involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the benzyloxy and bromine groups influences its reactivity and selectivity in these reactions.

Comparación Con Compuestos Similares

Table 1: Key Properties of 1-(Benzyloxy)-4-bromo-2-isopropylbenzene and Analogs

1-Bromo-2-isopropyl-4-methoxybenzene (34881-45-3)

- Methoxy vs. Benzyloxy : The smaller methoxy group (–OCH₃) reduces steric hindrance compared to the benzyloxy group, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. This compound is frequently used in agrochemical synthesis due to its balanced lipophilicity.

- Molecular Weight : At 229.11 g/mol, it is lighter than the benzyloxy analog, improving volatility for gas-phase reactions.

1-Bromo-4-isopropoxybenzene (6967-88-0)

- Isopropoxy Group: The –OCH(CH₃)₂ substituent increases solubility in non-polar solvents compared to methoxy derivatives. However, its lower molecular weight (215.09 g/mol) limits its use in solid-phase synthesis.

4-Bromo-1-isopropyl-2-methoxybenzene (1369775-86-9)

1-Bromo-4-(isopropylsulfinyl)benzene (1352318-46-7)

- Sulfinyl Group : The –S(O)CH(CH₃)₂ group introduces chirality and polarizability, making this compound valuable in asymmetric catalysis. Its sulfur atom also enhances coordination with transition metals.

Discontinuation and Commercial Viability

This compound’s discontinuation () contrasts with the commercial availability of its analogs. This is likely due to challenges in large-scale synthesis of the benzyloxy group, which requires protective group strategies and generates higher costs compared to methoxy or isopropoxy derivatives.

Actividad Biológica

1-(Benzyloxy)-4-bromo-2-isopropylbenzene, a compound with the molecular formula C16H18BrO, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18BrO

- CAS Number : 169247-38-5

- Structure : The compound features a benzyloxy group and a bromo substituent on a isopropylbenzene backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. While specific mechanisms for this compound are still under investigation, compounds with similar structures often exhibit:

- Antimicrobial Properties : The benzyloxy group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and exert antimicrobial effects.

- Thyroid Hormone Receptor Modulation : Similar compounds have been identified as ligands for thyroid hormone receptors, which play crucial roles in metabolic regulation .

Antimicrobial Activity

Research indicates that compounds with benzyloxy groups can exhibit significant antimicrobial properties. For instance:

- A study evaluated a series of compounds related to benzyloxy derivatives and found promising results against Mycobacterium tuberculosis, suggesting that this compound may possess similar activity .

Case Studies

- Antimycobacterial Evaluation : In a study focusing on the synthesis and evaluation of benzyloxy derivatives, compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antituberculosis drugs. The presence of halogens at specific positions enhanced the activity against M. tuberculosis, indicating structural modifications could optimize efficacy .

- Thyroid Hormone Receptor Interaction : Compounds structurally related to this compound have shown potential as thyroid hormone receptor ligands, which could lead to applications in treating metabolic disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(Benzyloxy)-4-bromo-2-isopropylbenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling . For example:

- Benzylation of a bromophenol precursor : Reacting 4-bromo-2-isopropylphenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .

- Cross-coupling reactions : Suzuki-Miyaura coupling could be explored using a boronic acid derivative and a brominated intermediate, though steric hindrance from the isopropyl group may require optimized palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The benzyloxy group’s protons appear as a singlet (~4.9–5.1 ppm), while the isopropyl group shows distinct splitting (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 263.134 for C₁₃H₁₁BrO) .

- HPLC-PDA : Purity analysis (>98%) is critical for downstream applications; use a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence regioselectivity in further functionalization?

- Methodological Answer :

- The bulky isopropyl group at the ortho position directs electrophilic substitution (e.g., nitration, halogenation) to the less hindered para position relative to the benzyloxy group. For example, bromination under FeBr₃ catalysis would favor the para position .

- Experimental Design : Perform competitive reactions with model substrates (e.g., 2-isopropyl vs. 2-methyl analogs) and analyze outcomes via GC-MS or XRD to quantify steric effects .

Q. What strategies mitigate low yields in cross-coupling reactions involving this substrate?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates and reduce steric clashes .

- Protecting Groups : Temporarily protect the benzyloxy group (e.g., as a silyl ether) to prevent side reactions during coupling .

- Solvent/Base Screening : Test high-boiling solvents (e.g., toluene) with mild bases (e.g., Cs₂CO₃) to enhance reactivity without decomposition .

Q. How can conflicting reports on the compound’s reactivity in SNAr reactions be resolved?

- Data Contradiction Analysis :

- Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or counterion effects (e.g., K⁺ vs. Na⁺). For example, polar solvents stabilize transition states in SNAr, but bulky counterions may hinder nucleophile access .

- Resolution Protocol : Replicate reactions under controlled conditions (fixed solvent, temperature, and base) and use DFT calculations to model transition-state geometries .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer :

- The bromine atom serves as a handle for late-stage functionalization (e.g., Suzuki coupling to introduce pharmacophores). The benzyloxy group enhances lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

- Case Study : Use it to synthesize analogs targeting kinase inhibitors; evaluate bioactivity via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. How is this compound utilized in materials science?

- Methodological Answer :

- As a monomer precursor for liquid crystals or polymers: The rigid benzene core and flexible isopropyl/benzyloxy groups enable tunable mesophase behavior. Characterize thermal properties via DSC and polarized optical microscopy .

- Functionalization Example : Introduce acrylate groups via Mitsunobu reaction to create crosslinkable polymers for organic electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.